Aprotinin is a single chain polypeptide isolated from bovine lung with antifibrinolytic and anti-inflammatory activities. As a broad-spectrum serine protease inhibitor, aprotinin bovine competitively and reversibly inhibits the activity of a number of different esterases and proteases, including trypsin, chymotrypsin, kallikrein, plasmin, tissue plasminogen activator, and tissue and leukocytic proteinases, resulting in attenuation of the systemic inflammatory response (SIR), fibrinolysis, and thrombin generation. This agent also inhibits pro-inflammatory cytokine release and maintains glycoprotein homeostasis.
A single-chain polypeptide derived from bovine tissues consisting of 58 amino-acid residues. It is an inhibitor of proteolytic enzymes including CHYMOTRYPSIN; KALLIKREIN; PLASMIN; and TRYPSIN. It is used in the treatment of HEMORRHAGE associated with raised plasma concentrations of plasmin. It is also used to reduce blood loss and transfusion requirements in patients at high risk of major blood loss during and following open heart surgery with EXTRACORPOREAL CIRCULATION. (Reynolds JEF(Ed): Martindale: The Extra Pharmacopoeia (electronic version). Micromedex, Inc, Englewood, CO, 1995)
Antilysin
CAS No.: 9087-70-1
VCID: VC21538110
Molecular Formula: C284H432N84O79S7
Molecular Weight: 6511 g/mol
Purity: >99%
* For research use only. Not for human or veterinary use.

Description |
Antilysin, also known as Aprotinin, is a protein-based drug derived from bovine sources, primarily used for its ability to inhibit proteolytic enzymes such as trypsin and kallikrein. It is widely recognized for its role in slowing down fibrinolysis, which is the process of breaking down blood clots. This property makes it useful in various medical applications, particularly in surgeries where excessive bleeding is a concern. Applications and UsesAprotinin has been used in various medical contexts:
Research FindingsRecent studies have focused on the efficacy and safety of Aprotinin in different clinical settings. While it has shown benefits in reducing perioperative blood loss, concerns about potential side effects have led to more cautious use.
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CAS No. | 9087-70-1 | |||||||||
Product Name | Antilysin | |||||||||
Molecular Formula | C284H432N84O79S7 | |||||||||
Molecular Weight | 6511 g/mol | |||||||||
IUPAC Name | (3S)-4-[[(2S)-1-[[(1S,2aS,4S,5aS,8aS,11aS,13S,14aS,16R,17aR,19R,20aR,25R,26aR,29aR,31R,32aR,34R,35aR,37S,38aR,41aR,42S,44aR,45S,47aS,48R,50aS,51S,53aS,54R,56aS,57S,59aS,60S,62aR,63S,66S,69S,72S,75S,78S,81S,84S,87S,90S,93S)-29a,62a,69,84-tetrakis(4-aminobutyl)-35a,75,78-tris(2-amino-2-oxoethyl)-14a-(3-amino-3-oxopropyl)-8a,41a,72-tribenzyl-50a,53a-bis[(2S)-butan-2-yl]-47a,48,56a,81,90-pentakis(3-carbamimidamidopropyl)-31,60-bis(2-carboxyethyl)-42-[[2-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-57-(carboxymethyl)-11a,45-bis[(1R)-1-hydroxyethyl]-13-[(1S)-1-hydroxyethyl]-66-(hydroxymethyl)-2a,16,38a,44a-tetrakis[(4-hydroxyphenyl)methyl]-26a,32a,59a,63,87-pentamethyl-20a,34-bis(2-methylpropyl)-51-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,22a,24,25a,28a,30,31a,33,34a,36,37a,40a,43a,44,46a,47,49a,50,52a,53,55a,56,58a,59,61a,62,64a,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-5a-propan-2-yl-39,40,66a,67a,70a,71a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,21a,23,24a,27a,29,30a,32,33a,35,36a,39a,42a,43,45a,46,48a,49,51a,52,54a,55,57a,58,60a,61,63a,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazahexacyclo[91.71.4.454,117.04,8.019,23.025,29]doheptacontahectan-37-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid | |||||||||
Standard InChI | InChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145-,146+,147-,148-,149+,150-,151-,152-,153+,154+,167-,168+,169+,170-,171-,172-,173-,174-,175-,176+,177-,178-,179-,180+,181+,182+,183-,184-,185+,186-,187+,188+,189+,190-,191+,192-,193-,194-,195-,196-,197+,198+,199-,200-,201+,202+,203-,204-,205+,206+,221-,222-,223-,224-,225-,226-/m0/s1 | |||||||||
Standard InChIKey | ZPNFWUPYTFPOJU-VTZMWSDISA-N | |||||||||
Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N5CCC[C@@H]5C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCC(=O)N)[C@@H](C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)C)CCCCN)[C@H](C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)[C@@H](C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)[C@@H](C)CC | |||||||||
SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC | |||||||||
Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC | |||||||||
Appearance | Lyophilized solid powder | |||||||||
Application | Competitive serine protease inhibitor. Reversibly binds to and blocks the enzymatic active site. Inhibits a range of serine proteases including trypsin, chymotrypsin, kallikrein and plasmin. | |||||||||
Boiling Point | N/A | |||||||||
Colorform | Clear, colorless | |||||||||
Melting Point | >100 °C | |||||||||
Physical Description | White powder; [Sigma-Aldrich MSDS] | |||||||||
Purity | >99% | |||||||||
Sequence | RPDFCLEPPYTGPCKARIIRYFYNAKAGLCQTFVYGGCRAKRNNFKSAEDCMRTCGGA(Disulfide bridge: Cys5 and Cys55, Cys14 and Cys38, Cys30 and Cys51) | |||||||||
Solubility | Soluble in water | |||||||||
Storage | -20°C | |||||||||
Synonyms | Antilysin Aprotinin Basic Pancreatic Trypsin Inhibitor Bovine Kunitz Pancreatic Trypsin Inhibitor Bovine Pancreatic Trypsin Inhibitor BPTI, Basic Pancreatic Trypsin Inhibitor Contrical Contrykal Dilmintal Inactivator, Kallikrein-Trypsin Iniprol Kallikrein Trypsin Inactivator Kallikrein-Trypsin Inactivator Kontrikal Kontrykal Kunitz Pancreatic Trypsin Inhibitor Pulmin Traskolan Trasylol Trypsin Inhibitor, Basic, Pancreatic Trypsin Inhibitor, Kunitz, Pancreatic Zymofren |
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Reference | Mannucci PM (July 1998). "Hemostatic drugs". The New England Journal of Medicine. 339 (4): 245–53. doi:10.1056/NEJM199807233390407. PMID 9673304. Mahdy AM, Webster NR (December 2004). "Perioperative systemic haemostatic agents". British Journal of Anaesthesia. 93 (6): 842–58. doi:10.1093/bja/aeh227. PMID 15277296. Richardson JS (1981). "The anatomy and taxonomy of protein structure". Advances in Protein Chemistry Volume 34. Advances in Protein Chemistry. Vol. 34. pp. 167–339. doi:10.1016/S0065-3233(08)60520-3. ISBN 978-0-12-034234-1. PMID 7020376. Kassell B, Radicevic M, Ansfield MJ, Laskowski M (January 1965). "The basic trypsin inhibitor of bovine pancreas. IV. The linear sequence of the 58 amino acids". Biochemical and Biophysical Research Communications. 18 (2): 255–8. doi:10.1016/0006-291X(65)90749-7. PMID 14282026. Kassell B, Laskowski M (August 1965). "The basic trypsin inhibitor of bovine pancreas. V. The disulfide linkages". Biochemical and Biophysical Research Communications. 20 (4): 463–8. doi:10.1016/0006-291X(65)90601-7. Stoddart RW, Kernan JA (March 1973). "Aprotinin, a carbohydrate-binding protein". Histochemie. Histochemistry. Histochimie. 34 (4): 275–80. doi:10.1007/BF00306299. PMID 4266832. S2CID 44549220. Kiernan JA, Stoddart RW (1973). "Fluorescent-labelled aprotinin: a new reagent for the histochemical detection of acid mucosubstances". Histochemistry. 34 (1): 77–84. doi:10.1007/BF00304309. PMID 4119444. S2CID 32032724. Kraut H, Frey EK, Bauer E (1930). "Über die Inaktivierung des kallikreins". Hoppe-Seyler's Z Physiol Chem (in German). 192: 1–21. doi:10.1515/bchm2.1930.192.1-3.1. Kunitz M, Northrop JH (July 1936). "Isolation from beef pancreas of crystalline trypsinogen, trypsin, trypsin inhibitor, and an inhibitor trypsin compound". The Journal of General Physiology. 19 (6): 991–1007. doi:10.1085/jgp.19.6.991. PMC 2141477. PMID 19872978. Kraut H, Bhargava N (1964). "Versuche zur Isolierung des Kallikrein-Inaktivators aus Rinderlunge and seine Identifizierung mit dem Inaktivator aus Rinderparotis" [Experiments on the Isolation of the Kallikrein Inactivator. V. The Isolation of a Kallikrein Inactivator From the Bovine Lung and Its Identification With the Inhibitor From the Bovine Parotid Gland]. Hoppe-Seyler's Zeitschrift für Physiologische Chemie (in German). 338: 231–7. doi:10.1515/bchm2.1964.338.1-2.231. PMID 14330402. Nugent FW, Warren KW, Jonasson H, Garciadeparedes G (November 1964). "Early Experience With Trasylol in the Treatment of Acute Pancreatitis". Southern Medical Journal. 57 (11): 1317–21. doi:10.1097/00007611-196411000-00012. PMID 14195953. S2CID 5286289. Tice DA, Worth MH, Clauss RH, Reed GH (July 1964). "The Inhibition of Trasylol of Fibrinolytic Activity Associated With Cardiovascular Operations". Surgery, Gynecology & Obstetrics. 119: 71–4. PMID 14179354. Huber R, Kukla D, Rühlmann A, Epp O, Formanek H (August 1970). "The basic trypsin inhibitor of bovine pancreas. I. Structure analysis and conformation of the polypeptide chain". Die Naturwissenschaften. 57 (8): 389–92. Bibcode:1970NW.....57..389H. doi:10.1007/BF00599976. PMID 5447861. S2CID 6261274. Huber R, Kukla D, Bode W, Schwager P, Bartels K, Deisenhofer J, Steigemann W (October 1974). "Structure of the complex formed by bovine trypsin and bovine pancreatic trypsin inhibitor. II. Crystallographic refinement at 1.9 A resolution". Journal of Molecular Biology. 89 (1): 73–101. doi:10.1016/0022-2836(74)90163-6. PMID 4475115. Wagner G, Wüthrich K (March 1982). "Sequential resonance assignments in protein 1H nuclear magnetic resonance spectra. Basic pancreatic trypsin inhibitor". Journal of Molecular Biology. 155 (3): 347–66. doi:10.1016/0022-2836(82)90009-2. PMID 6176717. Havel TF, Wüthrich K (March 1985). "An evaluation of the combined use of nuclear magnetic resonance and distance geometry for the determination of protein conformations in solution". Journal of Molecular Biology. 182 (2): 281–94. doi:10.1016/0022-2836(85)90346-8. PMID 2582141. Deisenhofer J, Steigemann W (1975). "Crystallographic Refinement of the Structure of Bovine Pancreatic Trypsin Inhibitor at 1.5 Angstroms Resolution" (PDF). Acta Crystallographica B. 31: 238. doi:10.1107/S0567740875002415. McCammon JA, Gelin BR, Karplus M (June 1977). "Dynamics of folded proteins". Nature. 267 (5612): 585–90. Bibcode:1977Natur.267..585M. doi:10.1038/267585a0. PMID 301613. S2CID 4222220. Wüthrich K, Wagner G (February 1975). "NMR investigations of the dynamics of the aromatic amino acid residues in the basic pancreatic trypsin inhibitor". FEBS Letters. 50 (2): 265–8. doi:10.1016/0014-5793(75)80504-7. PMID 234403. S2CID 46084481. Creighton TE (1992). Protein Folding. W. H. Freeman. ISBN 978-0-7167-7027-5. Xu CY, Zhu HM, Wu JH, Wen H, Liu CJ (February 2014). "Increased permeability of blood-brain barrier is mediated by serine protease during Cryptococcus meningitis". The Journal of International Medical Research. 42 (1): 85–92. doi:10.1177/0300060513504365. PMID 24398759. Bojkova, Denisa; Bechtel, Marco; McLaughlin, Katie-May; McGreig, Jake E.; Klann, Kevin; Bellinghausen, Carla; Rohde, Gernot; Jonigk, Danny; Braubach, Peter; Ciesek, Sandra; Münch, Christian; Wass, Mark N.; Michaelis, Martin; Cinatl, Jindrich (2020). "Aprotinin Inhibits SARS-CoV-2 Replication". Cells. 9 (11): 2377. doi:10.3390/cells9112377. ISSN 2073-4409. PMC 7692688. External links |
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PubChem Compound | 156024996 | |||||||||
Last Modified | Aug 15 2023 |
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